Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Description
Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a benzoyloxy-3-ethoxyphenyl substituent at position 6, methyl groups at positions 3 and 4, and a sulfanylidene (thione) group at position 2. The ester moiety at position 5 enhances its solubility in organic solvents. This compound is structurally related to antimicrobial and antitumor dihydropyrimidine analogs, with modifications aimed at optimizing biological activity and pharmacokinetic properties . Its synthesis typically involves regioselective multi-step reactions, as observed in related dihydropyrimidine scaffolds .
Properties
IUPAC Name |
methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-18-13-16(11-12-17(18)30-21(26)15-9-7-6-8-10-15)20-19(22(27)28-4)14(2)25(3)23(31)24-20/h6-13,20H,5H2,1-4H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCNRSFGPOSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound exhibits a range of biological activities, attributed to its unique structural features, including a thioxo group and various aromatic substituents. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by molecular docking studies and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 378.45 g/mol
Anticancer Activity
This compound has shown promising anticancer activity in various studies. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that this compound induced significant apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antiviral Activity
Recent molecular docking studies have indicated that the compound may interact effectively with viral proteins, suggesting potential antiviral properties. The thioxo group is hypothesized to play a crucial role in binding to viral enzymes.
Research Findings : In silico analyses showed that the compound had a high binding affinity for the active site of the HIV protease enzyme, which is essential for viral replication. This interaction suggests that it may inhibit viral replication effectively.
Molecular Docking Studies
Molecular docking studies are essential in understanding how this compound interacts with biological targets. These studies often reveal insights into binding affinities and mechanisms of action against specific enzymes or receptors involved in disease pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| HIV Protease | -9.5 |
| COX-2 | -8.7 |
| Dipeptidyl Peptidase IV (DPP-IV) | -7.9 |
The results indicate that the compound has a strong potential for therapeutic applications in infectious diseases and inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern:
- 3,4-Dimethyl groups : Increase steric bulk, which may influence conformational stability and receptor binding.
Data Table: Comparative Analysis of Dihydropyrimidine Derivatives
Research Findings and Mechanistic Insights
Antibacterial Activity :
- The target compound shares structural similarities with Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . The replacement of 2-oxo with 2-sulfanylidene in the target compound may enhance membrane permeability due to increased lipophilicity, though this requires experimental validation.
- The 3-ethoxy group in the target compound could reduce metabolic degradation compared to hydroxyl-containing analogs, as seen in ethoxy-substituted pharmaceuticals .
Synthetic Regioselectivity :
- The target compound’s synthesis likely involves regioselective benzoylation and ethoxylation steps, contrasting with the one-pot Biginelli condensation used for simpler dihydropyrimidines .
Crystallographic Analysis :
- Structural confirmation of related dihydropyrimidines relies on SHELX for refinement and ORTEP-3 for visualization, ensuring accurate stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
